
2-Chloro-6-(oxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(oxiran-2-yl)pyridine is a compound that belongs to the class of organic chemicals known as heterocyclic compounds. These compounds contain a ring structure that includes at least one atom other than carbon. The specific structure of 2-Chloro-6-(oxiran-2-yl)pyridine is not detailed in the provided papers, but it can be inferred that it includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and an oxirane (epoxide) group, which is a three-membered cyclic ether.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 2-Chloro-6-(oxiran-2-yl)pyridine, they do provide insights into related compounds. For instance, the synthesis of pyridine-2,6-dicarboxamide oxime is described, involving characterizations such as 1H NMR and FTIR spectroscopy . This suggests that similar analytical techniques could be employed in the synthesis and characterization of 2-Chloro-6-(oxiran-2-yl)pyridine.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various methods. For example, the crystal structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride was determined by X-ray diffraction . This indicates that X-ray diffraction could be a valuable tool in analyzing the molecular structure of 2-Chloro-6-(oxiran-2-yl)pyridine.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Chloro-6-(oxiran-2-yl)pyridine. However, the study of 2-Chloro-6-(trifluoromethyl)pyridine includes spectroscopic properties and DNA interaction, which implies that 2-Chloro-6-(oxiran-2-yl)pyridine could also interact with biological molecules and may have potential antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-(oxiran-2-yl)pyridine can be inferred from related studies. For instance, the investigation of 2-Chloro-6-(trifluoromethyl)pyridine involved characterizing the compound using FT-IR, 1H, and 13C NMR spectroscopy, and computational methods such as DFT were used to predict vibrational frequencies, chemical shifts, and thermodynamic properties . These techniques could similarly be applied to 2-Chloro-6-(oxiran-2-yl)pyridine to deduce its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
2-Chloro-6-(oxiran-2-yl)pyridine derivatives serve as versatile ligands in coordination chemistry, offering unique properties for the synthesis of luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical behaviors. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been highlighted for their luminescent properties in biological sensing and their iron complexes showing thermal and photochemical spin-state transitions (Halcrow, 2005).
Supramolecular Architectures
The compound has been instrumental in the rapid synthesis of pyridine-based hydrazone derivatives, which exhibit remarkable non-covalent directional interactions crucial for materials architecture. These interactions, particularly hydrogen bonding, play a significant role in the structural stabilization of supramolecular architectures (Khalid et al., 2021).
Catalytic Applications
2-Chloro-6-(oxiran-2-yl)pyridine derivatives have found use in catalysis, particularly in the cyanosilylation of imines and the ring-opening reactions of oxiranes and thiiranes. The use of Co(3+)-centered complexes as building blocks for assembling heterobimetallic complexes demonstrates the compound's utility in promoting metal-selective catalytic reactions (Mishra et al., 2009).
Modular Synthesis
The compound facilitates a modular and practical approach to the synthesis of 6-substituted pyridin-3-yl C-nucleosides, showcasing its utility in creating diverse and potentially biologically active molecules. This synthesis pathway highlights the compound's role in generating nucleoside analogues through palladium-catalyzed cross-coupling reactions (Joubert et al., 2007).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H319, and H332 . These codes indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, causes serious eye irritation, and harmful if inhaled, respectively .
Eigenschaften
IUPAC Name |
2-chloro-6-(oxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSOPDUOZOVCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(oxiran-2-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
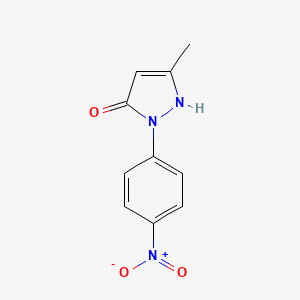

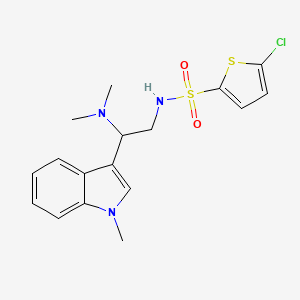
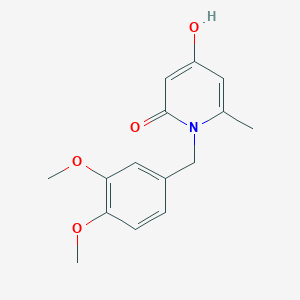
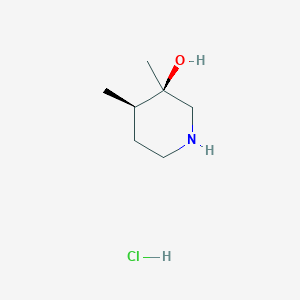

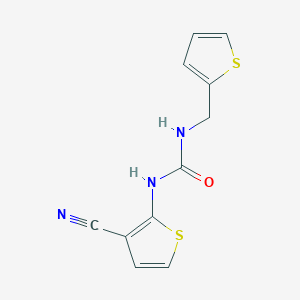

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)